methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate
Overview
Description
Methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08816355 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
Researchers have explored the use of related chemical compounds in the synthesis of diverse heterocyclic systems, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 2H-1-benzopyran-2-ones from related reagents illustrates the utility of such compounds in creating complex molecular architectures Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997.
Polymer Science
In polymer science, the thermal polymerization of derivatives has been used to produce hyperbranched aromatic polyamides, showcasing the role of these compounds in fabricating novel polymeric materials. These polymers exhibit desirable properties, such as solubility in various solvents and potential for use in advanced material applications Gang Yang, M. Jikei, M. Kakimoto, 1999.
Development of Chemical Reagents
The creation of new, efficient reagents for specific chemical transformations is another area of application. For example, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been developed for the N-phthaloylation of amino acids and derivatives, demonstrating the compound's significance in simplifying synthetic routes and improving reaction outcomes J. Casimir, G. Guichard, J. Briand, 2002.
Novel Materials
Furthermore, compounds derived from "methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate" have been investigated for their potential in creating new materials with unique properties. For example, derivatization with Methyl Red azo dye has been studied for the synthesis and spectroelectrochemical characterization of magenta polypyrrole, which could be applied in pH sensors due to its electrochromic properties A. K. A. Almeida et al., 2017.
Properties
IUPAC Name |
methyl 3-(pyrrolidine-1-carbothioylcarbamoyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-19-13(18)11-6-4-5-10(9-11)12(17)15-14(20)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3,(H,15,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKRWVHAIXZJLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC(=S)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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